

Unveiling the Pharmacokinetic Profile of CCT365623 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	CCT365623 hydrochloride	
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Abstract

CCT365623 hydrochloride is a potent and orally active small molecule inhibitor of lysyl oxidase (LOX), a critical enzyme implicated in tumor progression and metastasis. Its ability to modulate the tumor microenvironment by interfering with the extracellular matrix has positioned it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the currently available pharmacokinetic profile of **CCT365623 hydrochloride**, including its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental methodologies, where available, and relevant signaling pathways are presented to offer a complete picture for researchers in the field.

Introduction

Lysyl oxidase (LOX) and its family members are copper-dependent amine oxidases responsible for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] Elevated LOX expression has been correlated with poor prognosis in various cancers, as it contributes to matrix stiffening, which in turn promotes cancer cell proliferation, invasion, and metastasis. **CCT365623 hydrochloride** has emerged as a significant tool compound and potential therapeutic agent due to its oral bioavailability and efficacy in preclinical cancer models.[2][3] This document synthesizes the known pharmacokinetic data and mechanism of action of **CCT365623 hydrochloride** to serve as a valuable resource for ongoing and future research.



Pharmacokinetic Profile

The pharmacokinetic properties of CCT365623 have been primarily evaluated in murine models. The compound exhibits good oral bioavailability and is metabolically stable in mouse liver microsomes.[4]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of CCT365623 identified from available literature.

Parameter	Value	Species	Dosing Route	Source
Oral Bioavailability (F%)	45%	Mouse	Oral	Tang H, et al. Nat Commun. 2017
Half-life (t½)	0.6 hours	Mouse	Oral	Tang H, et al. Nat Commun. 2017
Dosage (in vivo studies)	70 mg/kg/day	Mouse	Oral Gavage	[5]

Note: More detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution are not publicly available in the reviewed literature.

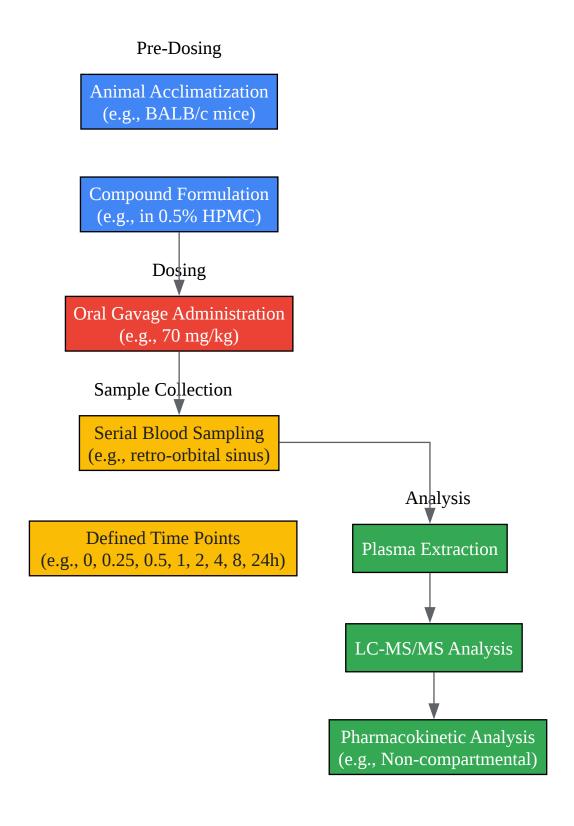
Experimental Protocols

While specific, detailed protocols for the pharmacokinetic analysis of **CCT365623 hydrochloride** are not explicitly provided in the available literature, a general methodology can be inferred based on standard preclinical pharmacokinetic studies.

In Vivo Pharmacokinetic Study (General Protocol)

A representative experimental workflow for determining the pharmacokinetic profile of a compound like CCT365623 in mice is outlined below.





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Figure 1: Generalized workflow for an in vivo pharmacokinetic study.



Methodology Details:

- Animal Model: Typically, female BALB/c or other standard mouse strains are used. Animals
 are acclimatized before the study.
- Formulation and Dosing: **CCT365623 hydrochloride** is formulated in a suitable vehicle, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, for oral administration. Dosing is performed via oral gavage.
- Sample Collection: Blood samples are collected at multiple time points post-dosing from a
 consistent site, such as the retro-orbital sinus or tail vein. Plasma is then separated by
 centrifugation.
- Bioanalysis: The concentration of CCT365623 in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentrationtime data using non-compartmental or compartmental analysis software.

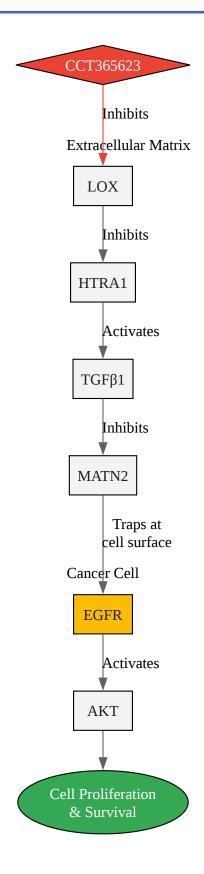
Mechanism of Action and Signaling Pathway

CCT365623 exerts its anti-tumor effects by inhibiting LOX, which in turn modulates the epidermal growth factor receptor (EGFR) signaling pathway. The proposed mechanism involves the regulation of TGF β 1 signaling and the expression of Matrilin 2 (MATN2), a protein that traps EGFR at the cell surface.

CCT365623 Signaling Pathway

The following diagram illustrates the signaling cascade affected by CCT365623.





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Figure 2: Signaling pathway modulated by CCT365623.



By inhibiting LOX, CCT365623 leads to the activation of HTRA1, which in turn activates TGFβ1 signaling.[4] This cascade suppresses the expression of MATN2.[4] Reduced MATN2 levels prevent the trapping of EGFR at the cell surface, thereby downregulating EGFR signaling through pathways such as PI3K/AKT, ultimately leading to decreased cancer cell proliferation and survival.[4]

Conclusion

CCT365623 hydrochloride is a promising, orally active LOX inhibitor with demonstrated preclinical efficacy. Its pharmacokinetic profile in mice is characterized by good oral bioavailability and a relatively short half-life. While the available data provides a foundational understanding of its ADME properties, a more detailed characterization, including comprehensive pharmacokinetic parameters and a thorough investigation of its metabolic fate, would be highly beneficial for its further development. The elucidation of its mechanism of action via the LOX-EGFR signaling axis provides a strong rationale for its therapeutic potential in oncology. Future studies should aim to provide a more complete pharmacokinetic and pharmacodynamic picture to guide its translation into clinical settings.

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